molecular formula C13H13F2N3S B6446357 N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 2548984-56-9

N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B6446357
CAS No.: 2548984-56-9
M. Wt: 281.33 g/mol
InChI Key: POQOLYORLJPQCO-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

The synthesis of N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The reaction generally involves the use of boron reagents and palladium catalysts to facilitate the coupling process. Industrial production methods may vary, but they often involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties that may not be present in other similar compounds.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3S/c1-8-6-12(18-13(17-8)19-2)16-7-9-10(14)4-3-5-11(9)15/h3-6H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQOLYORLJPQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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